REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC([I:28])(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[I:28][C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
IC#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |